N-(4-chlorophenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-chlorophenyl group enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2H-chromene-3-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents for treating various diseases.
Medicine: this compound is investigated for its potential as a drug candidate. Its pharmacological properties make it a promising compound for the treatment of infections, inflammation, and cancer.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the formulation of various products with enhanced biological activities.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2H-chromene-3-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.
N-(4-chlorophenyl)-2H-chromene-3-sulfonamide: Contains a sulfonamide group, exhibiting different biological activities.
N-(4-chlorophenyl)-2H-chromene-3-thioamide: Features a thioamide group, which may alter its chemical reactivity and biological properties.
Uniqueness: N-(4-chlorophenyl)-2H-chromene-3-carboxamide is unique due to its specific combination of the 4-chlorophenyl group and the chromene core, which imparts distinct pharmacological properties. Its carboxamide group enhances its potential for forming hydrogen bonds, contributing to its biological activity and specificity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUSGRVPECZHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.